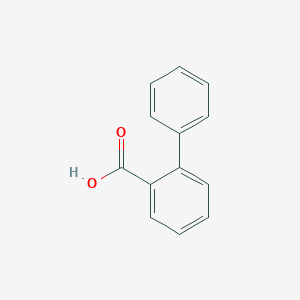

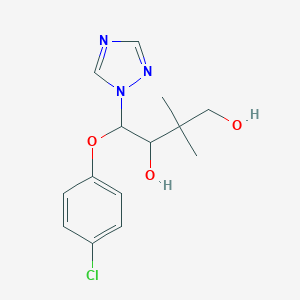

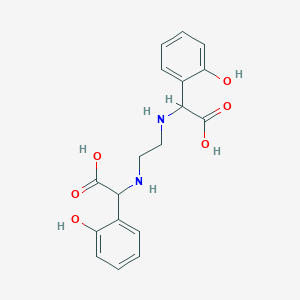

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- "2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid" belongs to a class of compounds involving substituted purines, which are of significant interest due to their wide range of biological activities. These compounds are often explored for their immunostimulatory and immunomodulatory potentials (Doláková et al., 2005).

Synthesis Analysis

- Synthesis of similar compounds involves the Strecker synthesis from corresponding purines, indicating a potential pathway for the synthesis of "2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid" (Doláková et al., 2005).

- Other methods include the reaction of hydrazides with specific acids in water, providing a 'green' synthesis approach for similar sulfur-containing compounds (Horishny & Matiychuk, 2020).

Molecular Structure Analysis

- The molecular structure of "2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid" can be characterized using techniques such as NMR, LCMS, and IR spectroscopy, as evidenced in the characterization of similar compounds (Fathima et al., 2021).

Chemical Reactions and Properties

- Compounds with similar structures exhibit a range of reactions including sulfanyl radical addition-cyclization, indicative of the reactive nature of the sulfanyl group in such compounds (Miyata et al., 2002).

Physical Properties Analysis

- The physical properties such as solubility and melting points can be inferred from studies on similar sulfur-containing compounds. For instance, the solubility and melting point of mercaptosuccinic acid derivatives have been explored (Shiraiwa et al., 1998).

Wissenschaftliche Forschungsanwendungen

Immunobiological Activity

2-Amino-3-(purin-9-yl)propanoic acids, closely related to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid, have been studied for their immunostimulatory and immunomodulatory potency. Some compounds in this category, especially the 2-amino-6-sulfanylpurine derivative, significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, augmenting NO biosynthesis triggered primarily by IFN-gamma (Doláková et al., 2005).

Antitumor Activity

Compounds like 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole, which are structurally similar to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid, have shown promising in vitro antitumor activity against cell lines such as L1210, CHO, and HL60. These compounds have been evaluated for their potential as antitumor agents through various assays (Fathima et al., 2021).

Synthesis of Heteroatomic Compounds for Biological Activity

Novel sulfur- and nitrogen-containing compounds, including derivatives of thiourea and acetophenone, have been synthesized and shown to exhibit significant biological activities. These compounds, related to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid, demonstrate antioxidant effects and potential for drug development (Farzaliyev et al., 2020).

Synthesis of Novel Schiff Bases for Antimicrobial Activity

A series of new Schiff bases have been synthesized using compounds structurally similar to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid. These have been evaluated for their antibacterial and antifungal activity, showcasing the potential of such compounds in antimicrobial applications (Mange et al., 2013).

Enzymatic Activation Studies

Compounds related to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid have been used in studies related to enzymatic activation, particularly in the context of reactions involving esters of thiolcarboxylic acids and aromatic amines. These studies contribute to our understanding of enzymatic processes in biological systems (Schwyzer & Hürlimann, 1954).

Eigenschaften

IUPAC Name |

2-[(3-benzyl-6-imino-7H-purin-8-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTOBZKIQAIYON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.